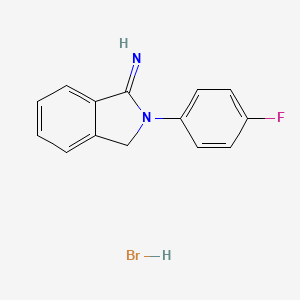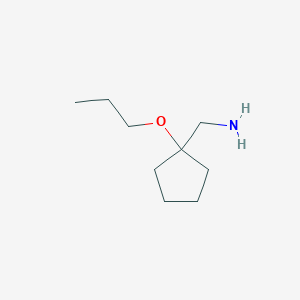
(1-Propoxycyclopentyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Propoxycyclopentyl)methanamine is an organic compound with the molecular formula C9H19NO It is a cyclopentyl derivative with a propoxy group attached to the cyclopentane ring and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Propoxycyclopentyl)methanamine typically involves the reaction of cyclopentylmethanamine with propyl alcohol under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the propoxy group. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control systems ensures consistent quality and high efficiency. The compound is often purified using techniques such as distillation or crystallization to achieve the desired level of purity for various applications.
Chemical Reactions Analysis
Types of Reactions
(1-Propoxycyclopentyl)methanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including solvent choice, temperature, and reaction time, are optimized based on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentylmethanone derivatives, while reduction can produce cyclopentylmethanol. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(1-Propoxycyclopentyl)methanamine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can enhance the performance of the final products.
Mechanism of Action
The mechanism of action of (1-Propoxycyclopentyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research to fully understand its mode of action.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylmethanamine: A similar compound without the propoxy group, used in similar applications but with different properties.
Propoxycyclopentane: Lacks the methanamine group, used in different contexts due to its distinct chemical behavior.
Uniqueness
(1-Propoxycyclopentyl)methanamine stands out due to its combination of the propoxy and methanamine groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C9H19NO |
|---|---|
Molecular Weight |
157.25 g/mol |
IUPAC Name |
(1-propoxycyclopentyl)methanamine |
InChI |
InChI=1S/C9H19NO/c1-2-7-11-9(8-10)5-3-4-6-9/h2-8,10H2,1H3 |
InChI Key |
FODFXUMJKYCVBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1(CCCC1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-Thia-1-azaspiro[3.5]nonane](/img/structure/B13321892.png)
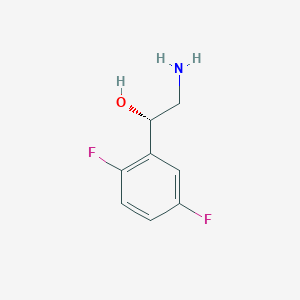
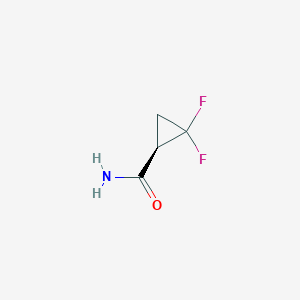
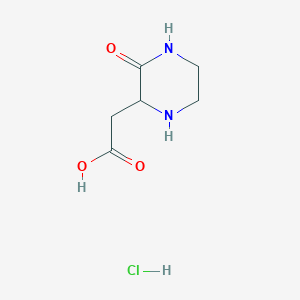

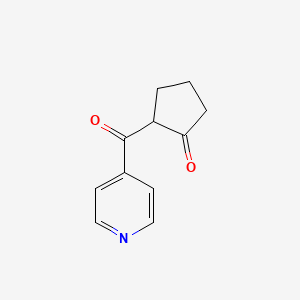
![5-[4-Ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]pentan-1-amine](/img/structure/B13321934.png)
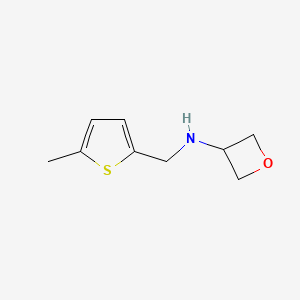
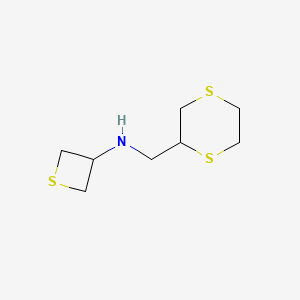
![2-{[(Benzyloxy)carbonyl]amino}-5-chloropent-4-enoic acid](/img/structure/B13321942.png)
![1-[(4-Methyl-1,2,3-thiadiazol-5-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13321944.png)
